1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The sulfamoylphenyl group is introduced via a nucleophilic substitution reaction.
- Reaction conditions: This step may involve the use of sulfamoyl chloride and a base like triethylamine in an organic solvent such as dichloromethane.
Final Coupling:
- The final coupling of the intermediate with the carboxamide group is achieved through an amide bond formation.
- Reaction conditions: This step typically requires a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods: For industrial-scale production, the synthesis is optimized for higher yields and cost-effectiveness. This often involves:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Green Chemistry Approaches: Employing environmentally friendly solvents and catalysts to minimize waste and reduce environmental impact.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide typically involves multiple steps:
-
Formation of the Pyrrolidine Ring:
- Starting with a suitable precursor, such as 4-chlorobenzaldehyde, the pyrrolidine ring is formed through a cyclization reaction.
- Reaction conditions: This step often requires a base catalyst and an appropriate solvent, such as ethanol, under reflux conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-(4-Chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or alter gene expression, leading to therapeutic effects.
Comparison with Similar Compounds
- 1-(4-Chlorophenyl)-5-oxo-N-[2-(4-aminophenyl)ethyl]pyrrolidine-3-carboxamide
- 1-(4-Chlorophenyl)-5-oxo-N-[2-(4-methylphenyl)ethyl]pyrrolidine-3-carboxamide
Comparison:
- Uniqueness: The presence of the sulfamoylphenyl group in 1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide imparts unique chemical and biological properties, such as enhanced solubility and specific binding affinity to certain biological targets.
- Differences: Other similar compounds may have different substituents, leading to variations in their chemical reactivity and biological activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C19H20ClN3O4S |
---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-5-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H20ClN3O4S/c20-15-3-5-16(6-4-15)23-12-14(11-18(23)24)19(25)22-10-9-13-1-7-17(8-2-13)28(21,26)27/h1-8,14H,9-12H2,(H,22,25)(H2,21,26,27) |
InChI Key |
JBTYHIWTFXOLNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.